molecular formula C6H9BrN2 B1277895 4-bromo-1-ethyl-3-methyl-1H-pyrazole CAS No. 519018-28-1

4-bromo-1-ethyl-3-methyl-1H-pyrazole

Cat. No. B1277895
M. Wt: 189.05 g/mol
InChI Key: HYPZYLLRIDYELJ-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-3-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole class, characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other. The presence of a bromine atom at the 4-position and ethyl and methyl groups at the 1- and 3-positions, respectively, distinguishes this compound from other pyrazoles. The compound's structure and reactivity are influenced by the bromine substituent, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions or cyclization processes. For instance, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives has been achieved using a one-pot, three-component condensation involving malononitrile, aromatic aldehydes, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, with sodium bromide as a supporting electrolyte . Similarly, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was performed through a three-component one-pot condensation reaction10. These methods highlight the versatility of pyrazole synthesis, which may be applicable to the synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was determined by X-ray diffraction, revealing the orientation of substituent groups and the supramolecular architecture . Similarly, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction studies10. These analyses provide insights into the geometric parameters and intermolecular interactions that could be expected for 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including cyclization, bromination, and multicomponent transformations. The reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to synthesize pyrazolin-5-ones demonstrates the reactivity of bromo-substituted intermediates . The preparation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole through methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol indicates the potential for functional group transformations . These reactions suggest that 4-bromo-1-ethyl-3-methyl-1H-pyrazole could participate in similar synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's boiling point, melting point, and solubility. The tautomerism of 4-bromo substituted 1H-pyrazoles has been studied, showing the predominance of certain tautomers in the solid state and in solution . The electronic properties, such as HOMO/LUMO energies and molecular electrostatic potential, have been calculated using DFT studies, providing information on the reactivity and stability of the compounds . These properties are crucial for understanding the behavior of 4-bromo-1-ethyl-3-methyl-1H-pyrazole in various environments and reactions.

Scientific Research Applications

1. Synthesis of Pyrazole Derivatives

4-Bromo-1-ethyl-3-methyl-1H-pyrazole serves as a valuable precursor in the synthesis of various pyrazole derivatives. These derivatives have shown potential in diverse scientific fields due to their unique structural features. For instance, the bromo and ethyl groups on the pyrazole ring make it a suitable candidate for various chemical transformations, leading to compounds with potential applications in medicinal chemistry and materials science (Pundeer et al., 2013).

2. Antimicrobial and Antifungal Activities

Some derivatives of 4-bromo-1-ethyl-3-methyl-1H-pyrazole have demonstrated significant antimicrobial and antifungal properties. These properties are being explored for the development of new therapeutic agents, particularly in the field of infectious diseases. The compound’s structural ability to interact with microbial and fungal cells highlights its potential in creating effective antibacterial and antifungal agents (Farag et al., 2008).

3. Potential in Cancer Research

Some research indicates that 4-bromo-1-ethyl-3-methyl-1H-pyrazole derivatives could have applications in cancer research. These compounds have been tested for their cytotoxic activities against various human cancer cell lines. The derivatives synthesized from this compound have shown promising results in inhibiting the growth of certain cancer cells, opening pathways for further exploration in oncology (Srour et al., 2018).

4. Chemical Research and Development

4-Bromo-1-ethyl-3-methyl-1H-pyrazole is a key compound in chemical research, particularly in developing novel synthetic routes and methodologies. Its structure allows for various chemical reactions, leading to the creation of diverse compounds. This adaptability makes it a valuable compound in research focused on developing new chemical synthesis techniques and understanding reaction mechanisms (Prabakaran et al., 2012).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a combustible solid .

properties

IUPAC Name

4-bromo-1-ethyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPZYLLRIDYELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399376
Record name 4-bromo-1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-3-methyl-1H-pyrazole

CAS RN

519018-28-1
Record name 4-bromo-1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
… ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5carboxylate 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5carboxylic acid …
Number of citations: 2 www.ichimarutrading.co.jp

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